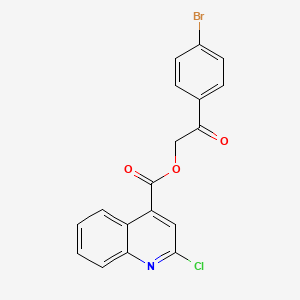

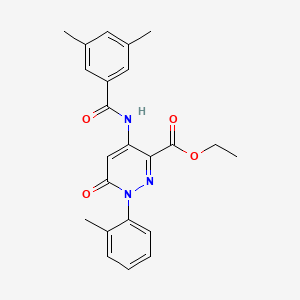

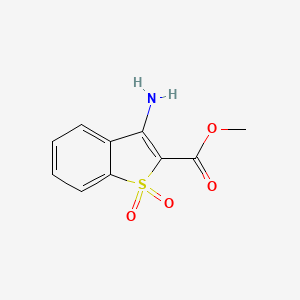

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a multifaceted molecule that may exhibit a range of biological activities due to its structural complexity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid hydrazides with various aldehydes, as seen in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . This process may be similar for the synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, where a furan and thiophene-based aldehyde could be condensed with a suitable hydrazide precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, as demonstrated by the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The same methods could be applied to determine the crystal structure of the subject compound, which would likely crystallize in a specific system and exhibit unique lattice constants.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and reactions with benzaldehyde in the presence of sodium ethanolate . The subject compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and molecular electrostatic potential (MEP) surface maps, can be calculated using density functional theory (DFT) . These properties are crucial for understanding the chemical reactivity and potential biological activities of the compounds. The antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test , which could also be relevant for the subject compound.

Relevant Case Studies

Case studies involving similar compounds, such as the study of polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, have shown that crystal habitus can significantly affect biological properties like analgesic activity and toxicity . This suggests that different crystal forms of the subject compound could also exhibit varying biological effects, which would be an important consideration in its development as a pharmaceutical agent.

科学的研究の応用

Estrogen Receptor Affinity and Cytostatic Activity Compounds with thiophene and furan moieties have been studied for their estrogen receptor affinity and specific cytostatic activity against mammary tumor cells. For example, derivatives of 2-(4-hydroxyphenyl)benzo[b]furans showed significant receptor affinity and inhibited the growth of hormone-sensitive human MCF-7 mammary tumor cells, suggesting a potential application in cancer treatment (Erber, Ringshandl, & von Angerer, 1991).

Electrochromic Conducting Polymers Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers have been synthesized and polymerized to form electroactive polymers with low redox switching potentials. These materials exhibit potential applications in electrochromic devices and other electronic applications, showcasing the versatility of thiophene-based compounds in materials science (Sotzing, Reynolds, & Steel, 1996).

Synthesis and Biological Evaluation of Derivatives Further research has been conducted on synthesizing and evaluating the biological activities of thiophene and furan derivatives, such as their antiurease, antibacterial, and antioxidant activities. These studies highlight the potential of thiophene and furan derivatives in developing new pharmaceuticals and biochemical tools (Sokmen et al., 2014).

Dye-Sensitized Solar Cells Phenothiazine derivatives with thiophene and furan linkers have been synthesized and applied in dye-sensitized solar cells, revealing the impact of these linkers on solar energy conversion efficiency. Such research indicates the potential of incorporating thiophene and furan derivatives into renewable energy technologies (Kim et al., 2011).

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(25-16)12-7-8-27-10-12/h1-8,10,14,23H,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHYHXTWEOWEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)